molecular formula C17H16N4O3S B11196544 4-amino-N~3~-benzyl-N~5~-(furan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(furan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11196544
M. Wt: 356.4 g/mol
InChI Key: QZXXUQDGIDPATM-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a furan ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling Reactions: The benzyl and amino groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through condensation reactions, typically under acidic or basic conditions, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-(furan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C17H16N4O3S/c18-13-14(16(22)19-9-11-5-2-1-3-6-11)21-25-15(13)17(23)20-10-12-7-4-8-24-12/h1-8H,9-10,18H2,(H,19,22)(H,20,23)

InChI Key

QZXXUQDGIDPATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CO3

Origin of Product

United States

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